molecular formula C7H16N2O B1283371 N-Methyl-2-morpholinoethanamine CAS No. 41239-40-1

N-Methyl-2-morpholinoethanamine

Cat. No.: B1283371
CAS No.: 41239-40-1
M. Wt: 144.21 g/mol
InChI Key: WWXPJKGWWPWBTB-UHFFFAOYSA-N
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Description

N-Methyl-2-morpholinoethanamine is an organic compound with the molecular formula C7H16N2O. It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

N-Methyl-2-morpholinoethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine . This interaction is crucial for its application in treating depressive illnesses. Additionally, this compound has been shown to interact with other biomolecules, contributing to its anti-inflammatory and anticancer properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain signaling pathways involved in inflammation and cancer progression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of energy production and utilization, which is essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to monoamine oxidase A results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions contribute to its therapeutic effects in various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its subcellular localization is essential for understanding its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride (FeCl3) in water to form ethyl 3-morpholinopropanoate. This intermediate is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this hydrazide in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. The use of cost-effective and commercially available starting materials, along with efficient purification techniques, is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-morpholinoethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-Methyl-2-morpholinoethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanamine: Similar in structure but lacks the N-methyl group.

    4-Morpholineethanamine: Another related compound with a different substitution pattern.

    N-Methyl-2-(4-morpholinyl)ethanamine: A closely related compound with similar properties.

Uniqueness

N-Methyl-2-morpholinoethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its nucleophilicity and reactivity compared to its non-methylated counterparts .

Properties

IUPAC Name

N-methyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPJKGWWPWBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566416
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-40-1
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(morpholin-4-yl)ethyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of LiAlH4 (7.72 g, 208.65 mmol, 3.00 equiv) in tetrahydrofuran (60 mL). This was followed by the addition of a solution of tert-butyl 2-morpholinoethylcarbamate (16 g, 62.61 mmol, 1.00 equiv, 90%) in tetrahydrofuran (40 mL) dropwise with stirring at 0-5° C. The resulting solution was stirred for 2 h at 70° C. in a oil bath. The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water. The solids were filtered out. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (0.5% triethylamine) (20:1). This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil.
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 45a (6.0 g, 24.6 mmol) in THF (123 mL) was added lithium aluminium hydride (2.33 g, 61.5 mmol) portionwise, then the mixture was stirred at reflux for 4 h. A further portion of lithium aluminium hydride (1.28 g, 33.6 mmol) was added to the cooled solution, then the mixture was stirred at reflux for a further 8 h. Water (3.75 mL) was added dropwise, followed by 4N aqueous NaOH (11.3 mL) and water (3.75 ml). The mixture was filtered, washed with diethyl ether, dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow oil (3.67 g, 99%). 1H NMR (400 MHz, CDCl3): 2.40-2.52 (9H, m), 2.67 (2H, t, J 2.7), 3.70 (4H, t, J 4.5).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Five
Yield
99%

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